molecular formula C43H80O6 B13436828 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol

1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol

Cat. No.: B13436828
M. Wt: 693.1 g/mol
InChI Key: YMZSPTXFJNENOH-MRCUWXFGSA-N
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Description

1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is a triacylglycerol molecule composed of oleic acid, palmitic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of structured lipid, which means its fatty acids are arranged in a specific manner to achieve desired functional properties. Structured lipids like this compound are often used in nutritional and pharmaceutical applications due to their unique metabolic and functional characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase enzymes to catalyze the esterification of glycerol with the respective fatty acids. The reaction conditions typically include a controlled temperature range (30-50°C) and a specific molar ratio of glycerol to fatty acids to optimize yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes using bioreactors. The use of immobilized lipase allows for continuous production and easy separation of the enzyme from the product. The process may also include purification steps such as molecular distillation to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol involves its metabolism and incorporation into cellular structures:

    Metabolism: The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways.

    Cellular Targets: The released fatty acids can be incorporated into cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

    1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.

    1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of caproic acid.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid with a similar fatty acid composition

Uniqueness: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct metabolic and functional properties. The shorter chain length of caproic acid compared to other fatty acids like linoleic or arachidonic acid affects the compound’s solubility, digestibility, and bioavailability, making it suitable for specific nutritional and pharmaceutical applications .

Properties

Molecular Formula

C43H80O6

Molecular Weight

693.1 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-hexanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-24-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-9-6-3)49-43(46)37-34-31-29-27-25-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20-

InChI Key

YMZSPTXFJNENOH-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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